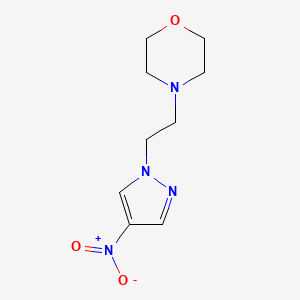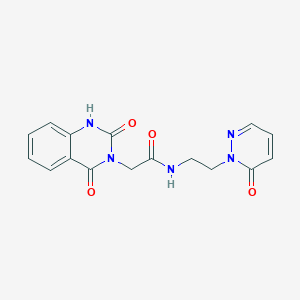
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups, including two amide groups and three heterocyclic rings12. The CAS number of this compound is 1207008-51-21.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound. However, based on its structure, it’s likely that it could be synthesized through a series of reactions involving the formation of the quinazolinone and pyridazinone rings, followed by amide coupling reactions.Molecular Structure Analysis
The molecular formula of this compound is C16H15N5O4, and its molecular weight is 341.3271. It contains a quinazolinone ring, a pyridazinone ring, and two amide groups.
Chemical Reactions Analysis
Without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the amide groups could potentially undergo hydrolysis under acidic or basic conditions, and the heterocyclic rings might participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the resources I have access to.Scientific Research Applications
Pharmacological Activities of Quinazolinone Derivatives
Quinazolinone derivatives have been extensively studied for their diverse pharmacological activities. Research has shown that these compounds exhibit a range of biological activities, including antibacterial, anti-inflammatory, and analgesic effects. For example, the synthesis and pharmacological evaluation of various 6-bromoquinazolinone derivatives have demonstrated significant anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010). Similarly, other studies have focused on the design and synthesis of quinazolinyl acetamides, revealing potent analgesic and anti-inflammatory activities with mild ulcerogenic potential, suggesting their therapeutic potential in pain and inflammation management without significant gastrointestinal side effects (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
Antimicrobial and Antitumor Activities
Quinazolinones have also been explored for their antimicrobial properties. Studies have identified new derivatives with potent antibacterial activities against various microbial strains, highlighting their potential as lead compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007). Additionally, the antitumor activity of quinazolinone analogues has been investigated, revealing broad-spectrum antitumor activity and providing insights into their mechanisms of action, which could be beneficial in cancer therapy (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Allelochemical Transformations and Antioxidant Activity
The transformation products of benzoxazolinone and benzoxazinone allelochemicals have been studied, identifying compounds with potential agricultural applications in weed and disease suppression (Fomsgaard, Mortensen, & Carlsen, 2004). Moreover, the antioxidant activity of new coumarin derivatives has been explored, indicating the potential health benefits of these compounds due to their ability to scavenge free radicals (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Safety And Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its handling and storage1.
Future Directions
The future directions for this compound are not clear as no specific information was found in the available resources. However, given its complex structure, it could potentially be of interest in medicinal chemistry research.
Please note that this information is based on a general analysis and the actual properties and reactions of the compound may vary. For more detailed and accurate information, please refer to scientific literature or contact a chemical supplier12.
properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13(17-8-9-21-14(23)6-3-7-18-21)10-20-15(24)11-4-1-2-5-12(11)19-16(20)25/h1-7H,8-10H2,(H,17,22)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCMMKQSSWSPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2590646.png)
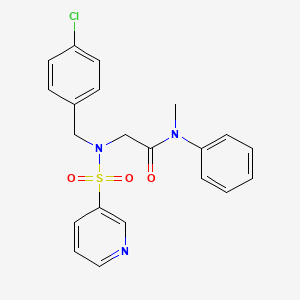
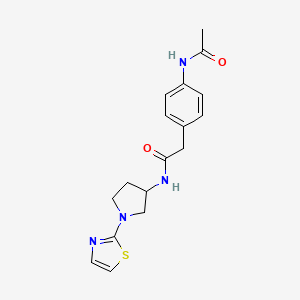
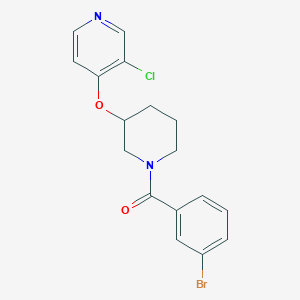
![N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590650.png)
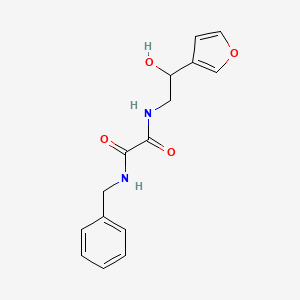
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B2590652.png)
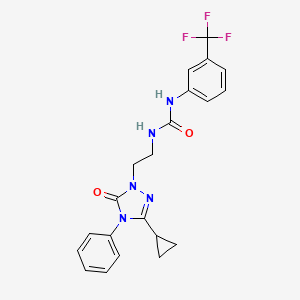
![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590658.png)
![9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2590659.png)
![N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide](/img/structure/B2590661.png)
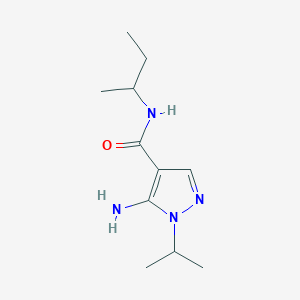
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2590664.png)
